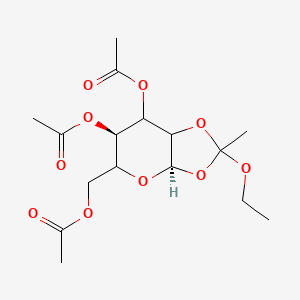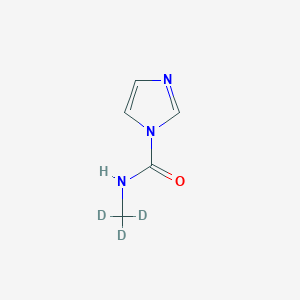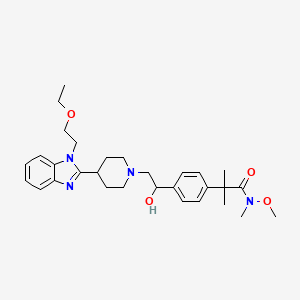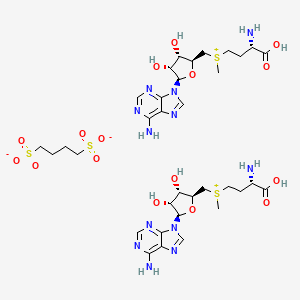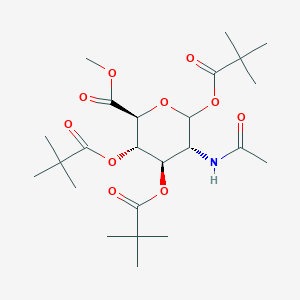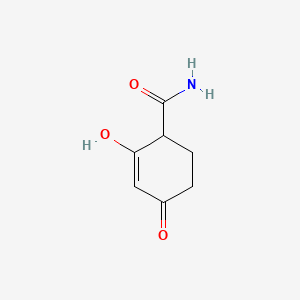
2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide is a chemical compound with a unique structure that includes a hydroxyl group, a ketone, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, starting from cyclohexanecarboxylate derivatives, the compound can be synthesized through a series of oxidation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl and amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Oxocyclohex-2-ene-1-carboxylate: A related compound with similar structural features but lacking the hydroxyl group.
4-Oxocyclohex-2-ene-1-carboxylic acid: Another similar compound with a carboxylic acid functional group instead of an amide.
Uniqueness
2-Hydroxy-4-oxocyclohex-2-ene-1-carboxamide is unique due to the presence of both hydroxyl and amide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-hydroxy-4-oxocyclohex-2-ene-1-carboxamide |
InChI |
InChI=1S/C7H9NO3/c8-7(11)5-2-1-4(9)3-6(5)10/h3,5,10H,1-2H2,(H2,8,11) |
InChI Key |
GHGMXIIZVZAVOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C(C1C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)
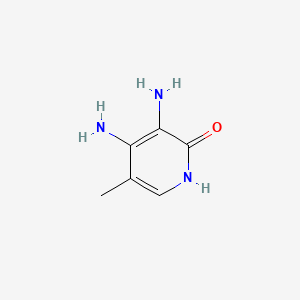
![[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)
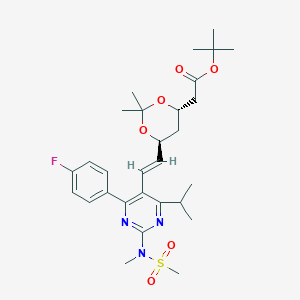

![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
